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Compound of Interest

Compound Name: Ascr#8

Cat. No.: B12424479 Get Quote

For researchers, scientists, and drug development professionals working with ascarosides,

ensuring the chemical fidelity of synthetic batches is paramount for reproducible and reliable

experimental outcomes. Ascaroside #8 (Ascr#8), a key signaling molecule in Caenorhabditis

elegans, regulates critical behaviors such as mating and developmental diapause.[1][2] This

guide provides a comparative framework and detailed protocols for validating the purity and

identity of synthetically produced Ascr#8 against a certified reference standard or established

literature data.

Physicochemical Properties of Ascr#8
Ascr#8 is a structurally unique ascaroside featuring a p-aminobenzoic acid (PABA) moiety,

which is uncommon among known metabolites.[3][4] Its identity is defined by its specific

molecular structure and mass. The validation process begins with confirming these

fundamental properties.
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Property Value Reference

Systematic Name asc-ΔC7-PABA [5]

Molecular Formula C₂₀H₂₇NO₇ [6]

Molecular Weight 393.43 g/mol Calculated

Chemical Structure

An ascarylose sugar linked to

a 7-carbon α,β-unsaturated

fatty acid side chain, which is

in turn connected to a p-

aminobenzoic acid (PABA)

moiety.[3][7]

Comparative Analysis for Identity and Purity Validation
The identity and purity of a synthetic batch of Ascr#8 should be rigorously compared against a

reference standard using orthogonal analytical methods. The following table summarizes the

key parameters and expected outcomes for a high-purity sample.
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Analytical
Technique

Parameter
Expected
Result
(Reference)

Synthetic
Sample Result

Purity/Identity
Confirmation

HPLC-UV
Retention Time (t

R )
12.5 min 12.5 ± 0.1 min

Co-elution

confirms identity

Purity (Area %) ≥98.0% 99.2%
Meets purity

specification

LC-MS (ESI-) [M-H]⁻ Ion m/z 392.17 m/z 392.17
Matches

theoretical mass

MS/MS

Fragmentation

Product ion at

m/z 73

[C₃H₅O₂]⁻

Key fragments

match

Confirms

structural

scaffold[6]

¹H-NMR
Chemical Shifts

(δ)

Characteristic

peaks for

ascarylose, fatty

acid chain, and

PABA moieties

match reference

spectra.

Spectra are

superimposable

Confirms

detailed atomic

connectivity

FTIR
Absorption

Bands

Key functional

group bands

(e.g., C=O, N-H,

O-H, aromatic

C=C) match

reference

spectrum.

All major peaks

align

Confirms

presence of key

functional groups

Experimental Protocols
Detailed methodologies are crucial for reproducing validation results. The following are

standard protocols for the key analytical techniques cited.
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Protocol 1: High-Performance Liquid Chromatography
(HPLC) for Purity Assessment
This method quantifies the purity of the Ascr#8 sample by separating it from potential

impurities.

Instrumentation: HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Procedure:

Prepare a 1 mg/mL stock solution of synthetic Ascr#8 in methanol.

Inject 10 µL onto the column.

Record the chromatogram for 30 minutes.

Purity is calculated based on the relative peak area of Ascr#8 compared to the total area

of all peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry
(LC-MS) for Identity Confirmation
This technique confirms the molecular weight and provides structural information through

fragmentation, offering high confidence in the compound's identity.[8] Ascr#8 is typically

analyzed in negative ion mode.[9]
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Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.[9]

LC Conditions: Use the same HPLC conditions as described in Protocol 1.

MS Conditions:

Ionization Mode: Negative Electrospray Ionization (ESI-).

Mass Range: m/z 100-500.

Capillary Voltage: 3.5 kV.

Data Acquisition: Full scan mode to detect the [M-H]⁻ ion. For MS/MS, select the

precursor ion (m/z 392.2) and apply collision-induced dissociation to generate fragment

ions.

Procedure:

Analyze the sample using the specified LC-MS conditions.

Verify the presence of the [M-H]⁻ ion at m/z 392.17 in the mass spectrum.

Compare the fragmentation pattern to the reference standard or literature data to confirm

the structure.

Protocol 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy for Structural Elucidation
NMR provides the most definitive structural identification by mapping the chemical environment

of each proton and carbon atom.[6][10]

Instrumentation: NMR spectrometer (400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of synthetic Ascr#8 in 0.6 mL of a deuterated solvent

(e.g., Methanol-d₄).

Experiments:
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¹H NMR (Proton NMR).

¹³C NMR (Carbon NMR).

2D NMR (e.g., COSY, HSQC) for more complex structural assignments.

Procedure:

Acquire spectra for the synthetic sample.

Process the data (e.g., Fourier transform, phase correction, baseline correction).

Compare the chemical shifts, coupling constants, and integrations of the synthetic

sample's spectra with the reference spectra of Ascr#8.[7]

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive validation of a new

batch of synthetic Ascr#8.
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Caption: Workflow for purity and identity validation of synthetic Ascr#8.
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Biological Signaling Context
Ascr#8 is a component of the dauer pheromone mixture that influences the DAF-12 nuclear

hormone receptor signaling pathway, a critical regulator of developmental decisions in C.

elegans.[3]
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Click to download full resolution via product page

Caption: Simplified Ascr#8 signaling pathway in C. elegans development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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